1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrrolidine ring attached to a spirocyclic system containing a dioxaspiro moiety. The presence of the spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
The synthesis of 1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine typically involves multiple steps:
Analyse Chemischer Reaktionen
1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine can be compared with other similar compounds, such as:
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: This compound shares the spirocyclic core but lacks the pyrrolidine ring, making it less complex and potentially less biologically active.
1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-: Similar to the previous compound, it lacks the pyrrolidine ring and has different chemical properties.
The uniqueness of this compound lies in its combination of the spirocyclic core and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64921-03-5 |
---|---|
Molekularformel |
C15H25NO2 |
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
1-(3,3-dimethyl-1,5-dioxaspiro[5.5]undec-9-en-9-yl)pyrrolidine |
InChI |
InChI=1S/C15H25NO2/c1-14(2)11-17-15(18-12-14)7-5-13(6-8-15)16-9-3-4-10-16/h5H,3-4,6-12H2,1-2H3 |
InChI-Schlüssel |
LQSJOXNDVHWQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(CCC(=CC2)N3CCCC3)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.